1,6-Bis(trichlorosilyl)hexane (CAS 13083-94-8) is a highly reactive, bifunctional organosilane characterized by a flexible six-carbon aliphatic bridge flanked by two moisture-sensitive trichlorosilyl groups. In industrial and advanced laboratory procurement, it is primarily sourced as a robust cross-linking agent for polymer gate dielectrics, a corner-capping precursor for polyhedral oligomeric silsesquioxanes (POSS), and a structural building block for periodic mesoporous organosilicas (PMOs). Unlike monofunctional silanes that only passivate surfaces, the dual trichlorosilyl termini allow for the formation of dense, three-dimensional polysilsesquioxane networks. Its specific hexyl chain length provides a critical balance of mechanical flexibility and hydrophobicity, making it a preferred choice for applications requiring crack-free, transparent thin films and low-temperature, catalyst-free sol-gel processing [1].
Substituting 1,6-Bis(trichlorosilyl)hexane with closely related analogs fundamentally alters processability and material performance. Replacing it with 1,2-bis(trichlorosilyl)ethane introduces a rigid, short C2 bridge that frequently leads to brittle films and macroscopic phase separation in silsesquioxane networks, destroying optical transparency [1]. Conversely, substituting it with 1,6-bis(triethoxysilyl)hexane replaces the highly reactive chloro leaving groups with alkoxy groups. While the ethoxy variant is less hazardous to handle, it requires acid or base catalysis and prolonged thermal curing to achieve full hydrolysis and condensation. The trichlorosilyl groups, however, react spontaneously with ambient moisture and surface hydroxyls at room temperature, a non-negotiable requirement for layer-by-layer self-assembly on temperature-sensitive organic electronic substrates and rapid dielectric cross-linking [2].
When synthesizing dumbbell-shaped POSS derivatives, the choice of the aliphatic bridge directly dictates the optical properties of the resulting thermoplastic film. Research demonstrates that corner-capping with 1,6-bis(trichlorosilyl)hexane (forming a C6-linked POSS) yields optically transparent films with a refractive index of 1.38–1.39 upon spin-coating and baking at 100 °C. In direct contrast, using the shorter 1,2-bis(trichlorosilyl)ethane (C2-linked POSS) under identical conditions results in opaque, whitish films due to poor chain flexibility and macroscopic phase separation [1].
| Evidence Dimension | Optical transparency and film morphology |
| Target Compound Data | Optically transparent films (Refractive Index: 1.38–1.39) |
| Comparator Or Baseline | 1,2-bis(trichlorosilyl)ethane (C2 bridge) yields opaque whitish films |
| Quantified Difference | Complete shift from opaque to transparent macroscopic morphology |
| Conditions | Spin-coating of hexafluorobenzene solutions followed by baking at 100 °C for 3 minutes |
Procuring the C6-bridged precursor is essential for manufacturing transparent optical coatings where light scattering must be minimized.
In organic electronics, gate dielectrics must be ultra-thin yet highly insulating to prevent leakage. 1,6-Bis(trichlorosilyl)hexane is utilized to cross-link base polymers like poly(4-vinylphenol) (PVP). The rapid hydrolysis of the trichlorosilyl groups forms a dense, three-dimensional polysilsesquioxane network that physically captures the polymer chains. In PVP systems, this cross-linking enables a 20 nm dielectric layer to achieve a low gate leakage current of ~10 nA at VG = -1 V, supporting high TFT mobilities (~5.6 cm2/Vs). The cross-linked composite exhibits higher electrical rigidity at smaller thicknesses compared to uncrosslinked baseline polymers, which are prone to solvent swelling and higher leakage [1].
| Evidence Dimension | Gate leakage current and dielectric rigidity |
| Target Compound Data | ~10 nA leakage current at VG = -1 V for a 20 nm cross-linked film |
| Comparator Or Baseline | Uncrosslinked polymer dielectrics (prone to solvent penetration) |
| Quantified Difference | Enables stable sub-30 nm dielectric operation with nano-ampere leakage |
| Conditions | 20 nm cross-linked poly-4-vinylphenol (PVP) dielectric layer in an n-type TFT |
Allows device engineers to fabricate ultra-thin, solvent-resistant gate insulators that maximize transistor mobility while minimizing power loss.
The procurement choice between chlorosilanes and alkoxysilanes dictates the required thermal budget of the manufacturing process. 1,6-Bis(trichlorosilyl)hexane possesses a hydrolytic sensitivity rating of 8, meaning it reacts rapidly and spontaneously with moisture and protic solvents without the need for added catalysts. In contrast, its direct structural analog, 1,6-bis(triethoxysilyl)hexane, requires acid or base catalysts and elevated temperatures to drive the hydrolysis of the ethoxy groups to completion. This spontaneous reactivity allows the trichlorosilyl variant to form robust cross-linked networks at room temperature [1].
| Evidence Dimension | Hydrolytic sensitivity and curing requirements |
| Target Compound Data | Spontaneous hydrolysis at room temperature (Sensitivity Rating: 8) |
| Comparator Or Baseline | 1,6-bis(triethoxysilyl)hexane (requires catalysts and thermal curing) |
| Quantified Difference | Elimination of catalyst requirement and reduction in curing temperature |
| Conditions | Ambient moisture or direct exposure to protic solvents/surface hydroxyls |
Critical for workflows involving temperature-sensitive substrates where thermal curing of alkoxysilanes would cause deformation or degradation.
Due to its rapid, catalyst-free hydrolysis, 1,6-bis(trichlorosilyl)hexane is the ideal cross-linker for stabilizing polymers like PVP and PMMA in organic field-effect transistors (OFETs). It forms a dense polysilsesquioxane network that prevents solvent penetration during subsequent layer deposition, enabling ultra-thin (20 nm) dielectrics with minimal leakage currents [1].
When manufacturing low-refractive-index (1.38–1.39) optical films, this compound is procured as a corner-capping agent for polyhedral oligomeric silsesquioxanes. The flexible six-carbon bridge prevents the macroscopic phase separation seen with shorter-chain analogs, ensuring the formation of optically transparent, smooth thermoplastic films [2].
In the synthesis of advanced catalyst supports and chromatographic stationary phases, 1,6-bis(trichlorosilyl)hexane is used as a bifunctional precursor. The hexyl chain imparts necessary mechanical flexibility and hydrophobicity to the mesoporous framework, preventing the pore collapse and brittleness often associated with rigid ethane-bridged networks [3].
Corrosive